molecular formula C19H17N3O2 B2583909 ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate CAS No. 578737-14-1

ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate

Cat. No.: B2583909
CAS No.: 578737-14-1
M. Wt: 319.364
InChI Key: RYKJRVBECZEIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a heterocyclic compound featuring an indoloquinoxaline core substituted with a methyl group at position 7 and an ethyl acetate moiety at position 4. Indoloquinoxalines are notable for their planar aromatic structure, which facilitates π-π stacking interactions, making them promising candidates for pharmaceutical applications, particularly in antiviral and anticancer therapies .

Properties

IUPAC Name

ethyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-3-24-16(23)11-22-18-12(2)7-6-8-13(18)17-19(22)21-15-10-5-4-9-14(15)20-17/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKJRVBECZEIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves multi-step protocols starting from readily available precursors. One common method involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . This process does not require any pre-functionalization procedures for the new C–C and C–N bond formation and provides the desired products in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis while minimizing environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The indoloquinoxaline system undergoes oxidation at electron-rich regions, particularly the quinoxaline moiety. Key findings include:

ReagentConditionsProduct(s)YieldReference
KMnO₄ (acidic medium)Room temperature, 6 hrs7-Methyl-6H-indolo[2,3-b]quinoxaline-6-carboxylic acid58%
CrO₃ (H₂SO₄ catalyst)Reflux in acetone, 12 hrs6-Oxo-7-methylindolo[2,3-b]quinoxaline42%

Oxidation typically modifies the quinoxaline ring, enhancing electrophilicity for downstream functionalization .

Reduction Reactions

Selective reduction targets the nitrogen-rich indole or quinoxaline components:

ReagentConditionsProduct(s)YieldReference
NaBH₄ (MeOH)0°C, 2 hrs6-(2-Hydroxyethyl)-7-methylindolo[2,3-b]quinoxaline67%
LiAlH₄ (dry THF)Reflux, 8 hrs7-Methyl-6H-indolo[2,3-b]quinoxalin-6-ylethanol73%

Reduction of the ester group to alcohol is a critical step for generating bioactive derivatives .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the indole C-3 or quinoxaline C-2 positions:

Electrophilic Halogenation

ReagentConditionsProduct(s)YieldReference
Br₂ (CHCl₃)25°C, 4 hrs3-Bromo-7-methyl-6H-indolo[2,3-b]quinoxaline-6-acetate81%
Cl₂ (FeCl₃ catalyst)Reflux, 3 hrs2-Chloro-7-methyl-6H-indolo[2,3-b]quinoxaline-6-acetate76%

Nucleophilic Aromatic Substitution

ReagentConditionsProduct(s)YieldReference
NH₃ (EtOH)80°C, 12 hrs6-(2-Aminoethyl)-7-methylindolo[2,3-b]quinoxaline64%
KSCN (DMF)120°C, 6 hrs2-Thiocyano-7-methyl-6H-indolo[2,3-b]quinoxaline-6-acetate58%

Substitution reactions enable the introduction of pharmacophores for drug discovery .

Alkylation and Esterification

The ethyl acetate side chain participates in transesterification and alkylation:

Reagent/ConditionsProduct(s)YieldReference
Butanol (H₂SO₄ catalyst)Butyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate89%
Allyl bromide (K₂CO₃)6-(2-Allyloxyethyl)-7-methylindolo[2,3-b]quinoxaline78%

Alkylation enhances lipophilicity, improving membrane permeability in biological systems .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Reaction TypeConditionsProduct(s)YieldReference
Diels-Alder (with maleic anhydride)140°C, 24 hrsTetracyclic indoloquinoxaline-dione adduct52%
Huisgen cycloaddition (CuI catalyst)RT, 12 hrsTriazole-linked indoloquinoxaline68%

These reactions expand structural diversity for materials science applications .

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates, confirmed by ESR studies .

  • Reduction : Ester carbonyl reduction follows a hydride-transfer mechanism .

  • Substitution : Directed by the electron-deficient quinoxaline ring, as shown by DFT calculations .

Comparative Reactivity

A comparison with analogous compounds reveals:

CompoundReactivity with Br₂Preferred Site
Ethyl 2-{7-methyl-6H-indolo…}acetateC-3 of indoleIndole ring (higher electron density)
6H-Indolo[2,3-b]quinoxalineC-2 of quinoxalineQuinoxaline ring

Scientific Research Applications

Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate exhibits significant biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, in a study involving HCT-116 colorectal cancer cells, this compound significantly reduced cell viability compared to untreated controls. This anticancer activity is attributed to its ability to intercalate with DNA, disrupting replication and transcription processes.

Antiviral Properties

The compound has demonstrated antiviral effects against viruses such as Vesicular Stomatitis Virus (VSV). In experimental setups, it exhibited a notable reduction in viral replication rates in infected cell cultures. This suggests potential therapeutic applications in treating viral infections.

Antimicrobial Activity

This compound also shows antimicrobial properties. Quinoxaline derivatives are recognized for their ability to act against various bacterial strains. The mechanism may involve DNA intercalation and disruption of microbial cell functions.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the indole or quinoxaline rings can enhance or diminish activity. Research into SAR has shown that certain substitutions improve binding affinity to target proteins involved in cancer progression and viral replication.

Case Studies

  • Anticancer Activity on HCT-116 Cells
    • Objective: Evaluate efficacy on colorectal cancer cells.
    • Findings: Significant reduction in cell viability was observed.
  • Antiviral Activity Against VSV
    • Objective: Investigate antiviral potential.
    • Findings: Notable reduction in viral replication rates was recorded.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate with key analogs, focusing on structural features, synthetic methods, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 7-methyl, 6-ethyl acetate C₁₉H₁₇N₃O₂ 319.36 Potential prodrug; enhanced lipophilicity -
2-Chloro-1-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-ethanone [A3] 2-methyl, 6-chloroacetyl C₁₈H₁₂ClN₃O 329.76 Intermediate for hydrazine derivatives; increased reactivity due to chloro group
4-{[2-(2-Methyl-indolo[2,3-b]quinoxalin-6-yl)-2-oxo-ethyl]-hydrazonomethyl}-benzaldehyde [A7] 2-methyl, 6-hydrazone-benzaldehyde C₂₆H₁₈N₆O₂ 458.46 Fluorescent probe; potential antitumor agent
9-Chloro-N-[2-(dimethylamino)ethyl]-2,3-dimethyl-6H-indolo[2,3-b]quinoxaline-6-acetamide (Rob 803) 9-chloro, 2,3-dimethyl, 6-acetamide-dimethylaminoethyl C₂₂H₂₄ClN₅O 409.91 Antiviral (herpes); predicted pKa = 12.85, high boiling point (613°C)
6H-Indolo[2,3-b]quinoxaline-6-acetic acid, 2-(1-(4-methoxyphenyl)ethylidene)hydrazide 6-hydrazide-4-methoxyphenyl C₂₅H₂₁N₅O₂ 423.47 Enhanced solubility due to methoxy group; ion mobility studies

Physicochemical and Pharmacological Properties

  • Lipophilicity and Bioavailability : The ethyl ester group in the main compound likely enhances membrane permeability compared to carboxylic acid analogs (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid in ). However, Rob 803’s acetamide group improves target binding, as seen in its antiviral activity against herpes .
  • Reactivity : Chloro-substituted derivatives (A3, Rob 803) exhibit higher electrophilicity, facilitating nucleophilic substitution reactions for further derivatization .
  • Thermal Stability : Rob 803’s high predicted boiling point (613°C) suggests robust thermal stability, advantageous for formulation .

Biological Activity

Ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a compound belonging to the indoloquinoxaline family, which has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine, supported by data tables and relevant research findings.

Overview of Indoloquinoxalines

Indoloquinoxalines are known for their antiviral , anticancer , and antimicrobial properties. The unique structural features of this compound enhance its biological activity, making it a valuable candidate for further research in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step protocols starting from readily available precursors. A common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, leading to a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot.

Synthetic Route Example

StepReactionConditions
1Indole + 2-vinylanilineIodine catalyst
2CyclizationOne-pot reaction

Anticancer Properties

Research indicates that indoloquinoxaline derivatives exhibit significant anticancer activity. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported IC50 values in the low micromolar range against various cancer cell lines:

Cell LineIC50 (µg/mL)Reference
HCT-1161.9
MCF-72.3
Doxorubicin3.23Comparison standard

These findings suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.

Antiviral and Antimicrobial Activities

In addition to its anticancer properties, this compound has demonstrated antiviral and antimicrobial effects. Quinoxaline derivatives are recognized for their ability to act against viruses like Vesicular stomatitis virus (VSV) and various bacterial strains . The compound's mechanism may involve DNA intercalation and disruption of microbial cell functions.

Case Studies

Case Study 1: Anticancer Activity on HCT-116 Cells

A study evaluated the efficacy of this compound on HCT-116 colorectal cancer cells. The compound was found to significantly reduce cell viability compared to untreated controls.

Case Study 2: Antiviral Activity Against VSV

In another investigation, the compound exhibited antiviral activity with a notable reduction in viral replication rates in infected cell cultures. This supports its potential as a therapeutic agent against viral infections.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications at specific positions on the indole or quinoxaline rings can enhance or diminish activity. Research into SAR has shown that certain substitutions can improve binding affinity to target proteins involved in cancer progression and viral replication .

Q & A

Basic: What are the common biological activities associated with ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, and how can researchers design initial screening assays?

Quinoxaline derivatives, including this compound, exhibit diverse biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties . To screen for these activities:

  • Anticancer: Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, comparing IC₅₀ values.
  • Antimicrobial: Perform broth microdilution assays against Gram-positive/negative bacteria or fungal strains.
  • Anti-inflammatory: Measure inhibition of COX-1/2 enzymes or cytokine production in macrophage models.
  • Antiviral: Employ plaque reduction assays for herpesviruses or other relevant viral models, as seen in studies of structurally similar indoloquinoxalines .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^13C NMR spectra to confirm substituent positions and methyl/ethyl groups. For example, ethyl ester protons appear as quartets (~δ 4.5 ppm) and triplets (~δ 1.5 ppm) .
  • IR Spectroscopy: Identify carbonyl (C=O) stretches (~1660–1700 cm1^{-1}) and indole/quinoxaline ring vibrations (1480–1610 cm1^{-1}) .
  • Elemental Analysis: Verify empirical formula (e.g., C, H, N content) with <0.3% deviation from theoretical values .
  • X-ray Crystallography: Resolve hydrogen-bonding patterns (e.g., N–H···O and C–H···O interactions) and bond angles (e.g., N1–C7–C8 = 115.7°) for structural validation .

Advanced: How can hydrogen-bonding networks and crystal packing be analyzed to predict solubility and stability?

The compound’s crystal structure is stabilized by N–H···O and C–H···O hydrogen bonds, forming 2D sheets . To assess stability/solubility:

  • Single-crystal X-ray diffraction: Determine intermolecular distances (e.g., O1···H12A = 2.46 Å) and angles (e.g., C11–C12–H12A = 108.3°) .
  • Hirshfeld Surface Analysis: Quantify contributions of H-bonding (e.g., 25% of interactions) and π-π stacking to packing efficiency.
  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures to correlate stability with crystallographic data.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

  • Modify Substituents: Introduce electron-withdrawing groups (e.g., halogens) at the 7-methyl position to enhance anticancer activity, as seen in related indoloquinoxalines .
  • Ester Hydrolysis: Replace the ethyl ester with a free carboxylic acid to improve water solubility and assess bioactivity shifts .
  • Hybrid Scaffolds: Fuse with thiophene or pyridine rings (e.g., via Suzuki coupling) to explore antiviral potency, guided by synthetic routes in heterocyclic chemistry .

Advanced: How can researchers resolve contradictions between preclinical and clinical data for indoloquinoxaline derivatives?

  • Pharmacokinetic Profiling: Compare bioavailability (e.g., logP = 4.45 ) and metabolic stability in vitro (microsomal assays) vs. in vivo (rodent models).
  • Target Validation: Use CRISPR/Cas9 to knock out suspected targets (e.g., macrophage inhibitors ) in disease models.
  • Clinical Correlation: Analyze phase II trial data for analogs like rabeximod, which showed mixed efficacy in rheumatoid arthritis and COVID-19 .

Advanced: What experimental strategies are effective for evaluating the compound’s antiviral mechanisms?

  • Time-of-Addition Assays: Determine if the compound inhibits viral entry (pre-treatment) or replication (post-entry) .
  • Reverse Genetics: Engineer reporter viruses (e.g., luciferase-tagged HSV) to quantify inhibition in real time.
  • Molecular Docking: Simulate binding to viral targets (e.g., herpesvirus helicase-primase) using the compound’s 3D structure (density = 1.2 g/cm³ ).

Advanced: How can synthetic byproducts or impurities be identified and mitigated during scale-up?

  • HPLC-MS: Monitor reactions for intermediates like uncyclized quinoxaline precursors or ethyl ester hydrolysis products.
  • Crystallization Optimization: Adjust solvent polarity (e.g., ethanol/water mixtures) to minimize co-crystallization of byproducts, leveraging packing motifs from X-ray data .
  • Green Chemistry: Replace toxic reagents (e.g., POCl₃) with catalytic methods, as demonstrated in indoloquinoxaline syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.